molecular formula C13H19NO3 B7860807 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Cat. No.: B7860807
M. Wt: 237.29 g/mol
InChI Key: LLVBBHRCCBWELS-UHFFFAOYSA-N
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Description

3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is a chemical compound characterized by its unique molecular structure, which includes a methoxy group, a tetrahydropyran ring, and an aniline moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can tolerate various functional groups and yields tetrahydropyran derivatives with high stereoselectivity.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various substituted anilines or ethers.

Scientific Research Applications

Chemistry: In chemistry, 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or reagent in various biochemical assays. Its ability to interact with specific biological targets makes it useful in studying enzyme activities and receptor-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Methoxyaniline: Similar in structure but lacks the tetrahydropyran moiety.

  • 3-Methoxy-4-(methoxymethoxy)aniline: Similar but with a different ether group.

  • 3-Methoxy-4-(propoxy)aniline: Similar but with a different alkyl group.

Uniqueness: 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and biological activity.

Biological Activity

3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H19NO3
  • Molecular Weight : 237.29 g/mol
  • CAS Number : 1378892-59-1
  • InChI Key : WGQQPXHAMWLVAG-UHFFFAOYSA-N

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and antiparasitic agent.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit potent anticancer properties. For instance, derivatives of methoxy-substituted anilines have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AHepG25.0
Compound BA5493.6
Compound CMCF-74.8

These findings suggest that this compound may exhibit similar activities due to its methoxy and aniline groups, which are known to enhance binding affinity to target proteins involved in tumor growth.

Antiparasitic Activity

The compound's potential as an antiparasitic agent has also been explored. In a study focused on malaria treatment, compounds with similar structures demonstrated effective inhibition of Plasmodium falciparum ATPase, crucial for parasite survival:

Compound Target Activity
Compound XPfATP4EC50 = 0.048 µM
Compound YPfATP4EC50 = 0.010 µM

These results imply that the incorporation of tetrahydropyran moieties may enhance the solubility and metabolic stability of the compound, leading to increased efficacy against malaria parasites.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to act through:

  • Inhibition of Enzyme Activity : Compounds targeting ATPases disrupt energy metabolism in cancer and parasitic cells.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through the modulation of signaling cascades.
  • Alteration of Cellular Signaling : Interaction with receptors or enzymes involved in growth factor signaling pathways.

Study on Anticancer Properties

In a recent study published in Medicinal Chemistry, researchers synthesized a series of methoxy-substituted anilines and tested their cytotoxicity against several cancer cell lines. The findings indicated that the introduction of a tetrahydropyran moiety significantly enhanced the anticancer activity compared to non-modified analogs .

Study on Antimalarial Activity

Another study focused on optimizing dihydroquinazolinone analogs for antimalarial activity highlighted the importance of structural modifications, such as the addition of methoxy groups, which improved both solubility and metabolic stability while maintaining potent activity against P. falciparum .

Properties

IUPAC Name

3-methoxy-4-(oxan-4-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-13-8-11(14)2-3-12(13)17-9-10-4-6-16-7-5-10/h2-3,8,10H,4-7,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVBBHRCCBWELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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